1,2-Dimethylimidazole

Overview

Description

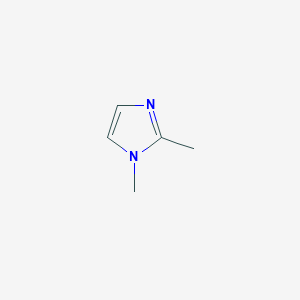

1,2-Dimethylimidazole (C₅H₈N₂) is a heterocyclic aromatic compound featuring a five-membered imidazole ring with methyl groups substituted on the nitrogen atoms at positions 1 and 2 (Figure 1). Its molecular structure has been extensively characterized, with crystallographic studies revealing key geometric parameters:

- Bond lengths: C–N bonds within the ring measure 1.3577(14) Å and 1.3739(17) Å, while the exocyclic C–N bond is 1.4536(15) Å .

- Bond angles: Ring angles range from 105.02(11)° (at the imine nitrogen) to 111.45(11)° (between the two heteroatoms) .

- Crystal packing: Stabilized by C–H···π interactions, but π-stacking interactions are minimal (shortest centroid-centroid distance: 4.4695(8) Å) .

This compound is commercially significant, serving as a catalyst in epoxy and polyurethane systems , a ligand in metal complexes , and a precursor in pharmaceutical synthesis .

Preparation Methods

Methylation of 2-Methylimidazole Using Dimethyl Carbonate

Reaction Mechanism and Standard Protocol

The most widely documented method involves the methylation of 2-methylimidazole with dimethyl carbonate (DMC) under high-temperature conditions. This one-step reaction proceeds via nucleophilic substitution, where the methyl group from DMC transfers to the nitrogen atoms of the imidazole ring. A representative protocol from ChemicalBook outlines the following steps:

-

Reagent Mixing : 2-Methylimidazole (128 g) is dissolved in N,N-dimethylformamide (DMF, 100 mL) and heated to 120°C.

-

DMC Addition : Dimethyl carbonate (280 g) is added dropwise over 5–6 hours while maintaining the temperature at 135–140°C.

-

Post-Reaction Processing : The mixture is held at 145°C for 2 hours, followed by reduced-pressure distillation (4.0 kPa, 90°C) to remove solvents. Rectification under vacuum yields this compound with 85% yield and 99.5% purity .

Solvent and Temperature Optimization

Key variables influencing yield and purity include solvent selection and temperature control:

| Solvent | Temperature Range (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DMF | 120–145 | 85 | 99.5 | |

| Chlorobenzene | 120–130 | 77 | 99.1 | |

| Glycol ether | 120–130 | 72 | 99.0 |

DMF outperforms other solvents due to its high polarity and ability to stabilize transition states. Elevated temperatures (>140°C) accelerate methylation but risk side reactions, necessitating precise thermal control .

Catalytic and Waste Considerations

Notably, this method eliminates the need for catalysts, avoiding potassium salt byproducts common in traditional methylation routes (e.g., using dimethyl sulfate). DMC’s low toxicity and biodegradability further enhance its industrial applicability .

Cyclocondensation of Aldehydes and Amines

One-Pot Synthesis from Glyoxal and Acetaldehyde

An alternative approach, described in patent CN102796047A , employs a cyclocondensation strategy:

-

Reagent Preparation : Glyoxal (40%, 49.3 g), acetaldehyde (37 g, 40%), methylamine (26.4 g, 40%), and ammonia water are mixed in a 1:1:1 molar ratio.

-

Stepwise Addition : The aldehyde mixture is added to methylamine at 20°C over 3–5 hours, followed by heating to 80°C for 5 hours.

-

Distillation : Fractional distillation at 95–115°C yields this compound with 65% yield and >99% purity .

Mechanistic Insights and Limitations

This method proceeds through a Debus-Radziszewski-like mechanism, where glyoxal and acetaldehyde condense with methylamine to form the imidazole ring. While cost-effective, the multi-step protocol and moderate yield limit its scalability compared to methylation routes .

Comparative Analysis of Industrial-Scale Methods

Yield and Purity Metrics

| Method | Starting Materials | Yield (%) | Purity (%) | Waste Output | Scalability |

|---|---|---|---|---|---|

| Methylation (DMC) | 2-Methylimidazole, DMC | 72–85 | 99.0–99.5 | Low | High |

| Cyclocondensation | Glyoxal, Acetaldehyde | 65 | >99 | Moderate | Moderate |

Environmental and Economic Factors

-

Methylation Route : DMC’s low toxicity and absence of halogens align with green chemistry principles. The process generates minimal wastewater, with solvent recovery rates exceeding 90% .

-

Cyclocondensation Route : Requires stoichiometric ammonia and produces aqueous waste, necessitating additional treatment steps .

Advanced Purification Techniques

Vacuum Distillation and Rectification

Post-synthesis purification typically involves:

-

Solvent Removal : Distillation under reduced pressure (4.0–8.0 kPa, 50–100°C) to isolate crude product.

-

Fractional Rectification : Collecting the 100–110°C fraction under 4.0 kPa vacuum yields pharmaceutical-grade this compound .

Crystallization Optimization

Early methods recommended crystallization from benzene, but modern protocols favor solvent-free distillation due to benzene’s carcinogenicity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylimidazole undergoes various chemical reactions, including:

Substitution Reactions: It can undergo substitution reactions at the 2-methyl group or the 5-position, depending on the reagents and conditions used.

Complex Formation: It reacts with copper (II) tetraacetate to form complexes such as cis-bis(acetato)bis(this compound)copper(II).

Common Reagents and Conditions:

Metallation: n-Butyl-lithium in tetrahydrofuran at low temperatures (around -100°C).

Substitution: Various reagents and solvents can be used, including benzyl bromide in ionic liquids or molecular organic solvents.

Major Products:

Metallation Products: 1,2-Dimethylimidazol-5-yl-lithium.

Substitution Products: 3-Benzyl-1,2-dimethylimidazolium bromide.

Scientific Research Applications

Catalytic Applications

1,2-Dimethylimidazole is primarily utilized as a catalyst in the production of polyurethane foams. It is often blended with other catalysts to enhance the reactivity and efficiency of the foam production process.

Case Study: Polyurethane Foams

A patent describes a catalyst blend containing this compound that improves the performance of polyurethane systems. The blend typically consists of 20-80% this compound, combined with other amine catalysts like tris(3-dimethylaminopropyl)amine and 1,8-diazabicyclo[5.4.0]undecene. This combination has been shown to produce satisfactory results in various foam types, including elastomers and rigid foams used in automotive applications like steering wheels and shoe soles .

| Catalyst Composition | Application Type | Performance |

|---|---|---|

| 25-50% 1,2-diMeIm + 40-60% PC-9 | Flexible foams | Comparable to triethylenediamine |

| 40% 1,2-diMeIm + 60% PC-9 | Rigid foams | Enhanced reactivity |

Pharmaceutical Applications

In pharmaceuticals, this compound derivatives are explored for their potential as drug delivery systems and for improving the stability of pharmaceutical formulations.

Case Study: Drug Stability

Research indicates that incorporating this compound into gel formulations can enhance thermal stability without affecting gelation properties. For instance, a study demonstrated that adding this compound resulted in a viscosity-reducing effect while maintaining the desired gel characteristics at elevated temperatures .

Analytical Chemistry

This compound is also employed in analytical chemistry as a derivatization agent to improve the mass spectrometric response of phenolic compounds.

Case Study: Derivatization Method

A novel method using this compound-4-sulfonyl chloride (DMISC) has been developed for enhancing the detection of phenolic compounds in liquid chromatography electrospray ionization mass spectrometry (LC-ESI-MS). This technique allows for the creation of stable derivatives that exhibit improved chromatographic properties and intense ionization signals .

| Compound Type | Derivatization Agent | Detection Method |

|---|---|---|

| Phenolic compounds | DMISC | LC-ESI-MS |

| Hydroxy-polycyclic aromatic hydrocarbons | DMISC | LC-ESI-MS/MS |

Biodegradability Studies

Research has also focused on the biodegradability of imidazole derivatives, including this compound. Studies suggest that these compounds interact with biological systems in ways that can be predicted through molecular docking studies.

Case Study: Molecular Interaction

A study evaluated the interaction of various imidazole derivatives with enzymes involved in histidine degradation. The findings indicated that while some derivatives showed poor biodegradability due to enzyme inhibition, others demonstrated favorable profiles for environmental compatibility .

Mechanism of Action

The mechanism of action of 1,2-dimethylimidazole involves its ability to act as a nucleophile or base in various chemical reactions. It can form complexes with metal ions, facilitating catalytic processes. The compound’s imidazole ring structure allows it to participate in hydrogen bonding and other interactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes structural and physical properties of 1,2-dimethylimidazole and related compounds:

Key Observations :

- Steric Effects : The 1,2-dimethyl substitution in this compound introduces steric hindrance, reducing π-stacking compared to planar imidazo[1,2-a]pyridine .

- Basicity : 1-Methylimidazole is more basic than this compound due to reduced electron donation from a single methyl group .

Chemical Reactivity

Catalytic Activity in Arylation Reactions

In palladium-catalyzed C–H arylation (Scheme 1, ), this compound exhibits lower reactivity compared to imidazo[1,2-a]pyridine:

- Yields : this compound achieves 70% yield with 4-bromobenzonitrile, while imidazo[1,2-a]pyridine reaches 66% with 4-methoxybromobenzene under similar conditions .

- Mechanistic Differences : The electron-donating methyl groups in this compound favor a Pd(II)–Pd(0)–Pd(II) mechanism via a concerted metalation-deprotonation (CMD) step, whereas imidazo[1,2-a]pyridine’s electron-withdrawing core facilitates oxidative addition .

Ligand Performance in Metal Complexes

- Antitumor Complexes : Copper(II) methacrylate complexes with this compound demonstrate moderate anticancer activity, distinct from benzimidazole-based analogs due to altered coordination geometries .

Toxicity and Environmental Impact

- Acute Toxicity : this compound exhibits moderate toxicity to zebrafish (96h LC₅₀ = 120.8 mg/L), impairing antioxidant enzymes (CAT, SOD, POD) .

- Comparative Safety : Benzimidazoles generally show higher bioaccumulation risks due to lipophilicity, whereas imidazo[1,2-a]pyridine derivatives are less studied ecotoxicologically .

Biological Activity

1,2-Dimethylimidazole (DMI) is an organic compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, focusing on its anticancer potential, anti-inflammatory effects, and applications in drug design.

- Chemical Formula : CHN

- Molecular Weight : 96.13 g/mol

- Structure : DMI consists of an imidazole ring with two methyl groups at the 1 and 2 positions, influencing its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMI and its derivatives. For example, complexes formed with DMI have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC (μM) | Reference |

|---|---|---|---|

| II1 | DLD-1 (colorectal) | 57.4 | |

| II1 | MCF-7 (breast) | 79.9 | |

| II7-a | MCF-7 | Superior to carboplatin | |

| II12 | SW480 (colon) | 16 |

These findings suggest that DMI can enhance the efficacy of platinum-based drugs, potentially overcoming resistance mechanisms in cancer therapy.

Anti-inflammatory Effects

DMI's biological activity extends to anti-inflammatory properties as well. A study on imidazole derivatives demonstrated significant anti-inflammatory effects comparable to established anti-inflammatory drugs like diclofenac:

| Compound | Activity Type | Efficacy (%) at 100 mg/kg b.w. | Reference |

|---|---|---|---|

| 2g | Analgesic | 89 | |

| 2a, 2b | Anti-inflammatory | 100 |

The molecular docking studies indicated that these compounds interact effectively with COX-2 receptors, which are crucial in mediating inflammatory responses.

The mechanisms underlying the biological activities of DMI involve various pathways:

- Anticancer Mechanism : The interaction of DMI with nuclear DNA and mitochondrial pathways contributes to apoptosis in cancer cells. The induction of p53 protein was noted during treatment with certain DMI complexes, suggesting a role in tumor suppression .

- Anti-inflammatory Mechanism : DMI derivatives inhibit the NF-κB transcription factor, reducing pro-inflammatory mediators and nitric oxide release in macrophages . This suggests that DMI can modulate immune responses effectively.

Case Studies

Several case studies have explored the applications of DMI in drug development and material science:

- Drug Development : A study synthesized novel imidazole derivatives based on DMI for their potential as anti-inflammatory agents. The most potent compound showed significant inhibition of inflammatory pathways both in vitro and in vivo .

- Material Science : Research has indicated that DMI plays a crucial role in developing eco-friendly rubber composites, promoting sustainability while maintaining performance characteristics .

Q & A

Q. Basic: What are the critical physicochemical properties of 1,2-Dimethylimidazole (DMI) for experimental design?

Methodological Answer:

Researchers must prioritize:

- Melting point (29–41°C) to determine storage conditions (e.g., refrigeration for liquid handling) .

- Solubility in water and organic solvents (e.g., DMF, THF) for solvent selection .

- Boiling point (204°C) and flash point (92°C) to assess thermal stability during reflux or microwave-assisted reactions .

- Density (1.084 g/mL) and refractive index (1.4945) for purification monitoring .

Safety Note: DMI is harmful if swallowed (H302) and causes skin irritation (H315); use PPE and fume hoods .

Q. Basic: How should DMI be characterized to confirm purity and structural integrity?

Methodological Answer:

- Melting point analysis (39–41°C) to verify crystallinity .

- NMR spectroscopy (¹H/¹³C) to detect impurities (e.g., unreacted methyl groups or solvent residues) .

- Mass spectrometry (ESI-MS) to confirm molecular weight (96.13 g/mol) and fragmentation patterns .

- X-ray crystallography for absolute configuration validation, leveraging C–N bond lengths (1.3577–1.4536 Å) and ring angles (105.02–111.45°) .

Q. Advanced: What mechanistic role does DMI play in microwave-assisted alkylation of carboxylic acids?

Methodological Answer:

DMI acts as a nucleophilic catalyst in alkylation with dimethyl carbonate (DMC) or diethyl carbonate (DEC):

- Forms DEIM intermediate (diethoxy(1,2-dimethyl-1H-imidazolidium-1-yl)methoxy), enabling nucleophilic substitution .

- Reaction efficiency: DMC achieves higher yields under mild conditions (60–80°C), while DEC requires higher temperatures (100–120°C) due to steric hindrance .

- Catalytic loading: Optimal at 10–15 mol%; excess DMI may deactivate intermediates .

Experimental Tip: Monitor ethyl benzoate formation via GC-MS to track kinetics .

Q. Advanced: How do steric and electronic effects influence DMI’s coordination chemistry in metal extraction?

Methodological Answer:

- Basicity enhancement: Methyl groups at positions 1 and 2 increase pKa (7.7) compared to imidazole, improving metal-ligand binding .

- Steric hindrance: 1,2-dimethyl substitution reduces coordination flexibility, favoring selective extraction of smaller transition metals (e.g., Cu²⁺ over Fe³⁺) .

- Comparative studies: Use UV-Vis titration to measure stability constants (log β) with metals like Co²⁺ or Ni²⁺, benchmarking against 1,4-dimethylimidazole derivatives .

Q. Advanced: How can structural contradictions in DMI’s hydrogen-bonding networks be resolved?

Methodological Answer:

- X-ray crystallography reveals C–H···π interactions (2.7–3.1 Å) forming dimeric structures, but no significant π-stacking (centroid distance: 4.47 Å) .

- Computational modeling (DFT) validates intermolecular forces; compare with IR/Raman spectra for vibrational mode alignment .

- Contradiction resolution: Replicate crystallization in polar vs. nonpolar solvents to assess polymorphism .

Q. Advanced: What experimental variables explain efficiency discrepancies in DMI-mediated epoxy curing?

Methodological Answer:

- Temperature sensitivity: DMI accelerates epoxy curing at 80–100°C but degrades above 120°C, requiring precise DSC monitoring .

- Basicity vs. reactivity: Higher pKa (7.7) enables proton abstraction from epoxy groups, but excessive DMI (>5 wt%) causes brittleness .

- Side reactions: Trace moisture hydrolyzes DMI, reducing catalytic activity; pre-dry epoxy resins at 60°C under vacuum .

Q. Basic: What safety protocols are essential for handling DMI in synthetic workflows?

Methodological Answer:

- Storage: Keep in airtight containers at <30°C, away from oxidizers (risk of exothermic decomposition) .

- PPE: Wear nitrile gloves (tested to EN 374), goggles, and lab coats; avoid skin contact (H315/H318) .

- Spill management: Neutralize with vermiculite/sand, collect in sealed waste containers, and ventilate areas .

Q. Advanced: How can DMI be integrated into chiral stationary phases (CSPs) for HPLC enantiomer separation?

Methodological Answer:

- Functionalization: React DMI with tosylated β-cyclodextrin to create ionic liquids (ILs) with enantioselective cavities .

- Column preparation: Bond IL-CSPs to silica gel (3–5 µm particle size) and optimize mobile phase (acetonitrile/water with 0.1% TFA) .

- Validation: Test resolution of racemic drugs (e.g., ibuprofen) using retention factor (k) and selectivity (α) .

Properties

IUPAC Name |

1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWQSPITLQVMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061939 | |

| Record name | 1H-Imidazole, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; mp = 37-39 deg C; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1739-84-0 | |

| Record name | 1,2-Dimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1739-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41BC3GRJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.